N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide
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Overview
Description
N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core benzamide structure, followed by the introduction of the dimethyl and ethoxy groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly for its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N,4-dimethyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide include other benzamide derivatives with varying substituents. Examples include:
- N-methyl-N-(4-(2-oxo-2-(p-tolylamino)ethoxy)phenyl)benzamide
- N,4-dimethyl-N-(4-(2-oxo-2-(m-tolylamino)ethoxy)phenyl)benzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
N,4-dimethyl-N-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17-4-8-19(9-5-17)24(28)26(3)21-12-14-22(15-13-21)29-16-23(27)25-20-10-6-18(2)7-11-20/h4-15H,16H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELWXSSSGPXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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